5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection Group for Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical structure , has been utilized as a protection group for hydroxy-groups in synthetic chemistry. This application is critical in the synthesis of complex organic molecules, including oligonucleotides and peptides. The Fmoc group provides stability during the synthetic process but can be conveniently removed under mild conditions, allowing for the sequential construction of large molecules without undesired side reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Aromatic Polyamides
Another research application of components related to the specified chemical structure involves the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides exhibit remarkable solubility, transparency, and thermal stability, making them suitable for advanced material applications. Such materials are valuable in electronics, coatings, and as components of high-performance composites (Hsiao, Yang, & Lin, 1999).
Facile Synthesis of N-Substituted Hydroxamic Acids
The chemical structure also plays a role in the efficient synthesis of N-substituted hydroxamic acids. These compounds are synthesized via solid-phase approaches, demonstrating the versatility of the fluoren-9-ylmethoxycarbonyl group in facilitating reactions that lead to pharmacologically active molecules. Such methodologies are crucial for the rapid generation of compound libraries for drug discovery (Mellor & Chan, 1997).
Antibacterial Agents
Derivatives of pyridine, akin to the specified chemical structure, have been synthesized and evaluated for their antibacterial activity. These compounds, through systematic modifications, provide insights into structure-activity relationships crucial for the development of new antibacterial agents. This research underscores the potential for derivatives of the specified chemical structure in contributing to the fight against bacterial resistance (Egawa et al., 1984).
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFHYVWWKYHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.